REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][CH:4]=1.C1C(=O)N([Br:20])C(=O)C1>CN(C=O)C>[Br:20][C:4]1[CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[C:7]([NH2:9])=[N:8][C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
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1.56 g
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Type
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reactant
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Smiles
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COC1=CC=C(C(=N1)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.81 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at rt for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with water
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Type
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FILTRATION
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Details
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the reddish brown solid was collected by filtration
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Type
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WASH
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Details
|
washed with water
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Type
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CUSTOM
|
Details
|
dried in a vacuum oven
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C(=NC1OC)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |